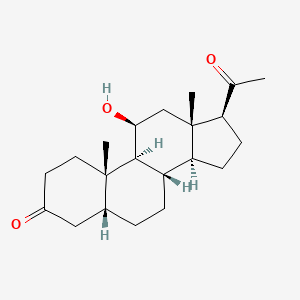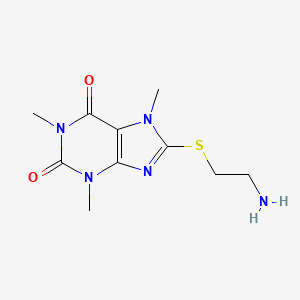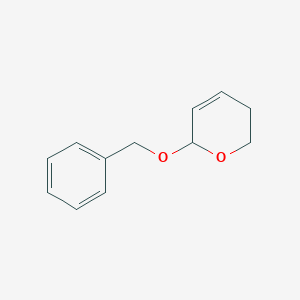
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is a chemical compound with the molecular formula C₁₈H₁₉NO It is characterized by the presence of a fluoren-9-ol moiety attached to a 1-methylpyrrolidin-3-yl group
Méthodes De Préparation
The synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol typically involves the construction of the fluoren-9-ol core followed by the introduction of the 1-methylpyrrolidin-3-yl group. One common synthetic route includes the following steps:
Formation of Fluoren-9-ol: This can be achieved through the reduction of fluorenone using a suitable reducing agent such as sodium borohydride.
Introduction of 1-Methylpyrrolidin-3-yl Group: The fluoren-9-ol can then be reacted with 1-methylpyrrolidine under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalytic processes and controlled reaction conditions.
Analyse Des Réactions Chimiques
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the fluoren-9-ol moiety or the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol can be compared with other similar compounds, such as:
Fluoren-9-ol: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
1-Methylpyrrolidine: Lacks the fluoren-9-ol moiety, leading to different reactivity and applications.
Other Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Numéro CAS |
5408-26-4 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
9-(1-methylpyrrolidin-3-yl)fluoren-9-ol |
InChI |
InChI=1S/C18H19NO/c1-19-11-10-13(12-19)18(20)16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,20H,10-12H2,1H3 |
Clé InChI |
BTGUBMWMBDAIPR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


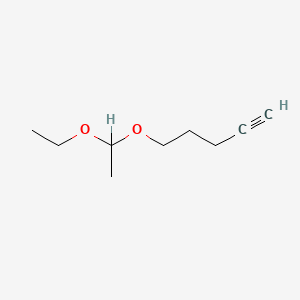
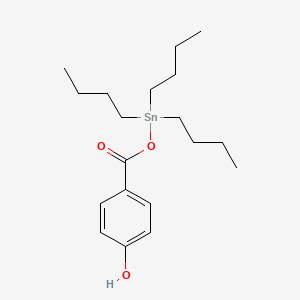
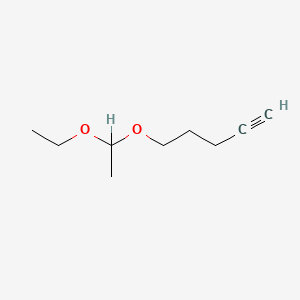
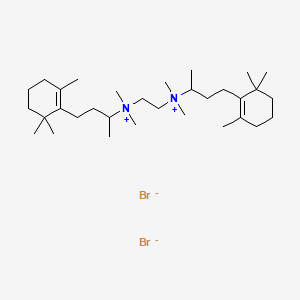

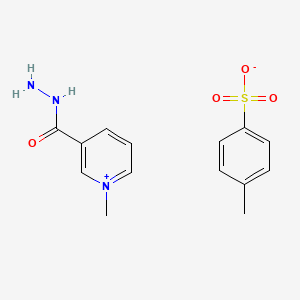
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
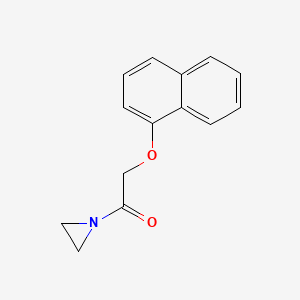
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)
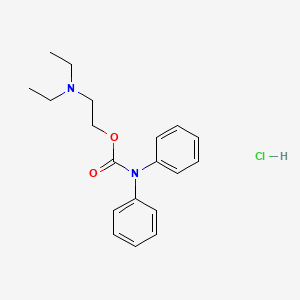
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
